molecular formula C27H23ClN4O6S2 B14946593 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

Cat. No.: B14946593
M. Wt: 599.1 g/mol
InChI Key: BMSUFXUMVJWQBB-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to form the thiadiazole derivative. The final step involves the reaction of the thiadiazole derivative with 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require the development of purification and isolation techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as kinases and proteases, which play key roles in various biological processes. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways and induce cell death in cancer cells or inhibit the growth of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furancarboxamide
  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide

Uniqueness

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties The presence of the 4-methoxy and 2-oxo-4-phenylpyrrolidin-1-yl groups enhances its biological activity and selectivity compared to similar compounds

Properties

Molecular Formula

C27H23ClN4O6S2

Molecular Weight

599.1 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C27H23ClN4O6S2/c1-37-22-12-7-18(26(34)29-27-31-30-24(39-27)16-38-21-10-8-20(28)9-11-21)13-23(22)40(35,36)32-15-19(14-25(32)33)17-5-3-2-4-6-17/h2-13,19H,14-16H2,1H3,(H,29,31,34)

InChI Key

BMSUFXUMVJWQBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)S(=O)(=O)N4CC(CC4=O)C5=CC=CC=C5

Origin of Product

United States

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